N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Description
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Properties
IUPAC Name |
(NE)-N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMGBCXJDFDLS-GHRIWEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, with the CAS number 1049155-31-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO2, with a molar mass of 255.31 g/mol. The compound features a hydroxylamine functional group, which is known for its reactivity and biological significance.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.
Antimicrobial Activity
- Mechanism of Action : Hydroxylamines are known to exhibit antimicrobial properties through various mechanisms, including the inhibition of cell wall synthesis and disruption of metabolic pathways.
- Case Studies :
- A study demonstrated that hydroxylamine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the phenyl ring could enhance activity against specific pathogens .
- Another investigation focused on the antifungal properties of similar compounds, revealing that certain derivatives significantly inhibited fungal growth, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
- Cell Line Studies : Research has shown that hydroxylamine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs were tested against leukemia cell lines, showing promising results in inhibiting cell proliferation .
- Mechanistic Insights : The compound's ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis has been highlighted in various studies. This suggests that it may act as a potential chemotherapeutic agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C16H17NO2 | Varies (e.g., C15H15N3O) |
| Molar Mass | 255.31 g/mol | Varies (e.g., 245.30 g/mol) |
| Antibacterial Activity | Significant against Gram-positive and Gram-negative bacteria | Varies; some show enhanced activity |
| Anticancer Activity | Induces apoptosis in leukemia cell lines | Varies; some are more potent |
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In Vitro Studies : Compounds with similar structures have been tested for their ability to inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), indicating a potential role in epigenetic regulation .
- Toxicity Assessments : Preliminary toxicity evaluations suggest that while some derivatives exhibit strong biological activity, they also require careful assessment for safety profiles before clinical application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
